![molecular formula C21H21N3O5 B2502521 N-((3-((4-甲氧基苯氧基)甲基)-1,2,4-噁二唑-5-基)甲基)-4-氧代-4-苯基丁酰胺 CAS No. 1226434-40-7](/img/structure/B2502521.png)
N-((3-((4-甲氧基苯氧基)甲基)-1,2,4-噁二唑-5-基)甲基)-4-氧代-4-苯基丁酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound contains several functional groups including a methoxy group, an oxadiazole ring, and an amide group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of the compound can be predicted based on its functional groups. The oxadiazole ring is a heterocyclic ring, which could contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the oxadiazole ring can participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of the methoxy group, for example, could increase the compound’s solubility in organic solvents .科学研究应用
计算和药理评估
法希姆(2018年)的研究调查了1,3,4-噁二唑和吡唑衍生物的药理潜力,包括与N-((3-((4-甲氧基苯氧基)甲基)-1,2,4-噁二唑-5-基)甲基)-4-氧代-4-苯基丁酰胺结构相似的化合物。这些化合物被评估其对表皮生长因子受体(EGFR)、微管、环氧合酶-2(COX-2)和5-脂氧合酶(5-LOX)等靶点的抑制作用。该研究旨在评估它们的毒性、抑制肿瘤、抗氧化、镇痛和抗炎潜力,揭示了它们在药理应用方面的重要见解 (Faheem, 2018)。
脂氧合酶抑制剂
阿齐兹-乌尔-雷曼等人(2016年)合成了一系列与N-((3-((4-甲氧基苯氧基)甲基)-1,2,4-噁二唑-5-基)甲基)-4-氧代-4-苯基丁酰胺相关的化合物,重点关注它们作为脂氧合酶抑制剂的潜力。对这些化合物的结构阐明和对脂氧合酶酶的筛选表明具有适度良好的活性,突显了它们在生物活性和潜在治疗应用中的重要性 (阿齐兹-乌尔-雷曼等人,2016年)。
抗癌药物
卡亚等人(2017年)设计并合成了一系列以3-甲氧基苯酚为起始物质的肼和噁二唑衍生物。这些化合物,包括与N-((3-((4-甲氧基苯氧基)甲基)-1,2,4-噁二唑-5-基)甲基)-4-氧代-4-苯基丁酰胺结构相似的化合物,被评估其对人类肿瘤细胞系的抗微生物活性和抗增殖活性。其中,一种具有1,3,4-噁二唑环和6-甲氧基苯并噻唑醇基团的化合物表现出显著的抑制活性,展示了这类衍生物作为化疗药物的潜力 (Kaya et al., 2017)。
作用机制
未来方向
属性
IUPAC Name |
N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]-4-oxo-4-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c1-27-16-7-9-17(10-8-16)28-14-19-23-21(29-24-19)13-22-20(26)12-11-18(25)15-5-3-2-4-6-15/h2-10H,11-14H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCMMJBMTHEZDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NOC(=N2)CNC(=O)CCC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-4-oxo-4-phenylbutanamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。